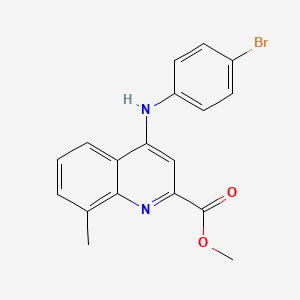![molecular formula C14H12ClNO2 B2574668 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 112628-75-8](/img/structure/B2574668.png)
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol”, also known as CMMP, is a chemical compound that has been extensively studied due to its potential applications in various fields of research and industry. It has a molecular formula of C14H12ClNO2 and a molecular weight of 261.7 .
Synthesis Analysis
A Schiff base ligand was prepared by the condensation of 4-chloroaniline and salicylaldehyde in their ethanolic solutions . The corresponding Cu (II) complex of the prepared Schiff base was obtained by refluxing the ethanolic solution of the Schiff base .Molecular Structure Analysis
The molecular structure of “2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol” consists of a molecular formula of C14H12ClNO2 . The formation of the Schiff base and its Cu (II) complex was confirmed using FTIR spectroscopy .Physical And Chemical Properties Analysis
The melting point temperature of the Schiff base was found to be 138℃, while the decomposition temperature of the Cu (II) complex was found to be 209℃ . Both the Schiff base and the corresponding Cu (II) complex were found to be soluble in some organic solvents but Cu (II) was insoluble in diethylether and n-hexane .Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Properties
A comprehensive investigation into the molecular structure and spectroscopic properties of related compounds showcases the utility of X-ray diffraction, FT-IR, UV–Vis spectroscopy, and computational methods like DFT calculations. These studies provide valuable insights into the vibrational frequencies, electronic properties, and intramolecular hydrogen bond interactions, contributing to a deeper understanding of the molecule's stability and reactivity in different solvents (Demircioğlu, Albayrak, & Büyükgüngör, 2014).
Mesomorphic Properties and Phase Transitions
Research on laterally di-substituted derivatives of Schiff base compounds, including structural elucidation through NMR and FT-IR spectroscopy, differential scanning calorimetry (DSC), and polarized optical microscopy (POM), has revealed their significant influence on molecular packing, geometrical, and thermal parameters. These findings are essential for understanding the phase behavior and stability of such compounds (Alamro et al., 2021).
Computational Investigations and Nonlinear Optical (NLO) Properties
Theoretical studies, including DFT calculations and NLO property evaluations, have shown that these compounds exhibit promising nonlinear optical activities, which are significant for applications in optoelectronics and photonics. Such studies help in predicting the behavior of these materials in various applications and contribute to the design of new materials with enhanced properties (Yıldırım, Yıldırım, & Kaştaş, 2016).
Antibacterial and Antioxidant Activities
Some derivatives have been studied for their antibacterial and antioxidant activities, showing significant potential in the medical field. The research indicates that the presence of methoxy groups can enhance these activities, providing a foundation for developing new therapeutic agents (Oloyede-Akinsulere, Babajide, & Salihu, 2018).
Crystallography and Computational Chemistry for Bioactivity Analysis
Synthesis and structural determination via single-crystal X-ray diffraction, alongside computational studies, have been utilized to explore the optoelectronic properties and bioactivity potential against various targets, including SARS-CoV-2 proteins. This interdisciplinary approach helps in designing compounds with specific biological activities and understanding their mechanism of action (Ashfaq et al., 2022).
Propriétés
IUPAC Name |
2-[(3-chlorophenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIVIDAUWQSCBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol | |
CAS RN |
112628-75-8 |
Source


|
| Record name | ALPHA-(3-CHLOROPHENYLIMINO)-6-METHOXY-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Thiomorpholine-4-carbonyl)morpholin-4-yl]piperidin-2-one](/img/structure/B2574587.png)

![2-Benzhydrylsulfanyl-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2574589.png)
![5-(2-cyclopentyl-1,3-oxazol-5-yl)-N-[4-(dimethylamino)benzyl]thiophene-2-sulfonamide](/img/structure/B2574590.png)
![2,5-dichloro-N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2574591.png)
![4-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-1-thia-4-azaspiro[5.5]undecane](/img/structure/B2574592.png)


![2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2574595.png)
![(E)-4-(Dimethylamino)-N-(6-oxabicyclo[3.2.1]oct-3-en-1-ylmethyl)but-2-enamide](/img/structure/B2574598.png)

![5-(3-Chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]pyrimidine](/img/structure/B2574605.png)
![1-[(Furan-2-yl)methyl]-3-[1-(hydroxymethyl)cyclopentyl]urea](/img/structure/B2574607.png)